![molecular formula C26H30N2O5 B13389486 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-Ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid” is a complex organic molecule that combines two distinct bicyclic structures The first part of the compound, (5-Ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethanol, features a quinoline moiety attached to a bicyclic azabicyclo structure The second part, 3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid, is a bicyclic lactone with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a series of cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an alkene, the bicyclic structure can be formed via intramolecular cyclization.
Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction. The azabicyclo structure can be reacted with a quinoline derivative under suitable conditions to form the desired product.
Formation of the Methanol Group: The methanol group can be introduced through a reduction reaction. The quinoline-attached azabicyclo structure can be reduced using a suitable reducing agent to form the methanol group.
The synthesis of 3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves:
Formation of the Bicyclic Lactone: The bicyclic lactone can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. The resulting product can be further oxidized to form the lactone structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a hydrolysis reaction. The lactone can be hydrolyzed under acidic or basic conditions to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at various functional groups, such as the quinoline moiety or the carboxylic acid group, to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety or the azabicyclo structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, such as proteins or nucleic acids.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline moiety, for example, is known to interact with various biological targets, including DNA and proteins. The azabicyclo structure may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cinchonidine: A similar compound with a quinoline moiety and a bicyclic structure.
Cinchona Alkaloids: A class of compounds with similar structural features and biological activities.
Uniqueness
The uniqueness of (5-Ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid lies in its combination of two distinct bicyclic structures, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C19H22N2O.C7H8O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;8-6(9)4-1-3-2-5(4)7(10)11-3/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3-5H,1-2H2,(H,8,9) |
InChI Key |
BDVKLMPZTGFPDI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C2CC(C1C(=O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)


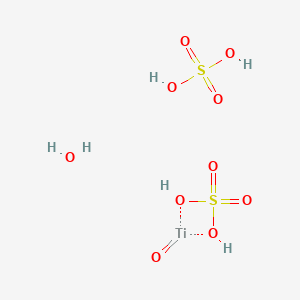
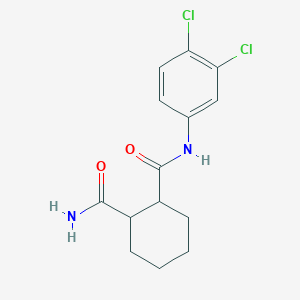
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)

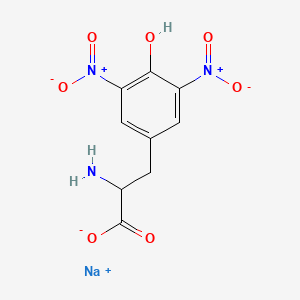
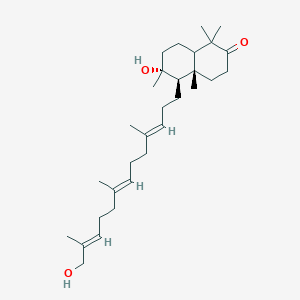

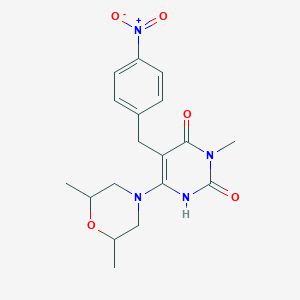
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)
![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)
